3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole
Description
3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 5 with a 4-chlorophenyl and phenyl group, respectively. This compound has garnered attention due to its diverse biological activities, including anticancer and antibacterial properties . Synthesized via condensation reactions between substituted amidoximes and carboxylic acid derivatives, it exhibits stability under physiological conditions and serves as a scaffold for drug development . Studies highlight its role in inhibiting bacterial growth (e.g., E.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-12-8-6-10(7-9-12)13-16-14(18-17-13)11-4-2-1-3-5-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKIVXJDOFTLJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with benzonitrile oxide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various bacterial and fungal strains.
Medicine: Research has indicated that this compound exhibits anti-inflammatory and anticancer properties. It is being investigated for its potential use in the development of new therapeutic agents.
Industry: In the materials science field, the compound is used in the development of new polymers and materials with unique properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed antimicrobial, anti-inflammatory, and anticancer effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogs in Anticancer Research
Several 1,2,4-oxadiazole derivatives share structural similarities but differ in substituents, leading to varied biological outcomes:
Key Observations :
- Substituent Effects : Fluorine at R⁵ (Compound A) enhances anticancer potency compared to phenyl (target compound), while dual chlorophenyl groups (Compound B) improve COX-2-independent apoptotic activity .
- Dihydro vs. Aromatic Oxadiazoles : The 4,5-dihydro structure in Compounds A and B may reduce cardiotoxicity by limiting apoptosis in cardiomyocytes , whereas fully aromatic derivatives (e.g., target compound) exhibit broader antibacterial activity .
Physicochemical and Photochemical Properties
Substituent position significantly impacts fluorescence and reactivity:
Key Observations :
Antibacterial Derivatives
Modifications at R³ and R⁵ alter antimicrobial efficacy:
Key Observations :
Toxicity Profiles
Cardiotoxicity remains a critical concern for anticancer oxadiazoles:
Key Observations :
- Dihydro Derivatives : Partial saturation of the oxadiazole ring (Compounds A/B) may mitigate cardiotoxicity by reducing ROS-mediated apoptosis in cardiomyocytes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
